N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(5-CHLORO-2-METHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of chloro, methoxy, and fluoro substituents on an isoxazolo[5,4-b]pyridine scaffold.
Preparation Methods
The synthesis of N4-(5-CHLORO-2-METHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and the introduction of various substituents. The synthetic route typically starts with the preparation of the isoxazole ring, followed by the construction of the pyridine ring. The final steps involve the introduction of the chloro, methoxy, and fluoro groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
N~4~-(5-CHLORO-2-METHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro, methoxy, and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~4~-(5-CHLORO-2-METHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-(5-CHLORO-2-METHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N~4~-(5-CHLORO-2-METHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-(4-Chlorobenzoyl)-p-anisidine
- 4-Chloro-N-(4-methoxyphenyl)benzamide These compounds share structural similarities but differ in their substituents and overall structure, which can lead to differences in their chemical properties and biological activities. The uniqueness of N4-(5-CHLORO-2-METHOXYPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of chloro, methoxy, and fluoro groups on the isoxazolo[5,4-b]pyridine scaffold, which may confer unique properties and applications.
Properties
Molecular Formula |
C21H15ClFN3O3 |
---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H15ClFN3O3/c1-11-19-15(20(27)24-17-9-13(22)5-8-18(17)28-2)10-16(25-21(19)29-26-11)12-3-6-14(23)7-4-12/h3-10H,1-2H3,(H,24,27) |
InChI Key |
IUHISHSUXLAVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.